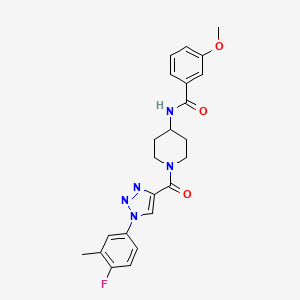

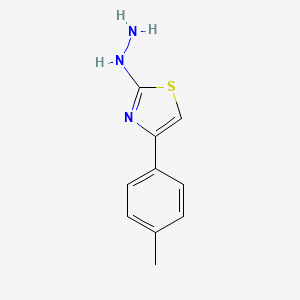

(4-p-Tolyl-thiazol-2-yl)-hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Wissenschaftliche Forschungsanwendungen

Anti-Candida Activity

(4-p-Tolyl-thiazol-2-yl)-hydrazine derivatives have been explored for their anti-Candida activity. Various derivatives exhibited promising inhibitory activity, particularly against Candida albicans and Candida krusei. The presence of specific structural elements like aliphatic chains and heteroaromatic rings contributed to this activity. Some derivatives also demonstrated synergistic effects and lower cytotoxicity when combined with other antifungal drugs (Secci et al., 2012); (Carradori et al., 2013).

Antimicrobial Activity

These compounds have also shown notable antimicrobial activities. Specific derivatives displayed moderate to excellent activity against various bacterial and fungal strains, including strains of Staphylococcus aureus and Escherichia coli (Bharti et al., 2010); (Anbazhagan & Sankaran, 2015).

Antioxidant Activity

Some derivatives incorporating the thiazol-2-yldiazenyl moiety were evaluated as antioxidants and exhibited promising activity, comparable to standard antioxidants like ascorbic acid (El‐Mekabaty et al., 2016).

Anti-Prostate Cancer Activity

Research has also been conducted on the potential of these compounds as anti-prostate cancer agents. Some newly synthesized derivatives showed potent activities as androgen receptor antagonists, with low toxicity comparable to known drugs like Bicalutamide (Bahashwan et al., 2014).

Monoamine Oxidase Inhibition

Derivatives of this compound have been studied for their ability to inhibit human monoamine oxidase (MAO), showing nanomolar range inhibitory activity. Some derivatives were more effective than reference drugs in selective MAO-B inhibition (Secci et al., 2012).

Antihypertensive Activity

Some thiazole derivatives have been identified as potential antihypertensive agents with α-blocking activity. They were found to be effective in lowering blood pressure with low toxicity (Abdel-Wahab et al., 2008).

Bioactive Probe Development

Thiazole derivatives have been used in developing fluorescent probes for detecting biological thiols and hydrazine, essential in diagnosing various diseases and monitoring chemical hazards (Chen et al., 2021).

DNA Binding and Anticancer Properties

Some thiazole derivatives linked with N-phenylmorpholine exhibited the capability to intercalate with SS-DNA. They also demonstrated significant antimicrobial and anti-cancer activities against various microbes and cancer cell lines (Farghaly et al., 2020).

Eigenschaften

IUPAC Name |

[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-2-4-8(5-3-7)9-6-14-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIBEKACGWENCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B3017578.png)

![Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B3017581.png)

![1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B3017582.png)

![4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017589.png)

![N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3017590.png)

![2-((4-(trifluoromethyl)benzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3017591.png)

![3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3017592.png)

![2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B3017593.png)